2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine is a complex organic compound notable for its unique structural features, which include an imidazole ring, an azetidine ring, and a triazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields. The molecular formula of this compound is with a molecular weight of approximately 285.28 g/mol.
The compound is classified under heterocyclic compounds due to the presence of multiple rings containing nitrogen atoms. It can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its classification as a potential pharmaceutical agent stems from studies indicating antimicrobial and antifungal properties.
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine typically involves several key steps:
These methods may also incorporate modern synthetic techniques such as continuous flow chemistry to enhance yield and purity.
The molecular structure of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine can be described using various structural representations:
CCOC(=O)N=C(N)N(C)C(=O)N(C)C(=O)NThis compound features a triazine ring that enhances its stability and biological activity due to the electron-withdrawing properties of the nitrogen atoms within the ring .
The compound can participate in several chemical reactions:
The mechanism of action for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine involves interactions with specific biological targets:
The physical and chemical properties of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine include:
| Property | Value |
|---|---|
| Molecular Weight | 285.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties suggest that the compound is suitable for various applications in organic synthesis and medicinal chemistry .
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine has several potential applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: